5-Iodo-2-(methylthio)pyrimidine-4,6-diamine
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Overview
Description
5-Iodo-2-(methylthio)pyrimidine-4,6-diamine is a halogenated heterocyclic compound with the empirical formula C5H7IN4S and a molecular weight of 282.11 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine typically involves the iodination of 2-(methylthio)pyrimidine-4,6-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Iodo-2-(methylthio)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The major products depend on the specific reagents and conditions used.
Scientific Research Applications
5-Iodo-2-(methylthio)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
5-Iodo-2-(methylthio)pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
- 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
- 5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific iodine and methylthio substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C5H7IN4S |
---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
5-iodo-2-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H7IN4S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H4,7,8,9,10) |
InChI Key |
UGHMJPIINUNWIA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N)I)N |
Origin of Product |
United States |
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